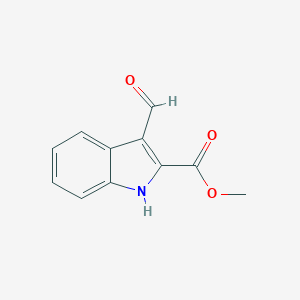

methyl 3-formyl-1H-indole-2-carboxylate

Description

In the landscape of heterocyclic chemistry, methyl 3-formyl-1H-indole-2-carboxylate has carved a niche as a pivotal intermediate. The strategic placement of an electron-withdrawing formyl group at the C3 position and a methyl carboxylate at the C2 position activates the indole (B1671886) ring for a variety of chemical transformations. This unique electronic and structural profile allows chemists to selectively modify the molecule, making it a cornerstone in the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=C(C=O)C2=C(N1)C=CC=C2 |

| InChI Key | UUNXYIKVJPXHTO-UHFFFAOYSA-N |

The significance of this compound in indole chemistry stems from its nature as a highly adaptable synthetic precursor. The presence of two distinct functional groups allows for a wide range of reactions. The formyl group can participate in condensations, oxidations, reductions, and serve as a handle for introducing new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the methyl ester at the C2 position can be hydrolyzed, amidated, or reduced, providing another avenue for molecular diversification.

A key synthetic route to this compound is the Vilsmeier-Haack formylation of methyl 1H-indole-2-carboxylate. This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings, including indoles nih.govresearchgate.net. The regioselectivity of the Vilsmeier-Haack reaction on the indole-2-carboxylate (B1230498) scaffold, favoring the C3 position, is a crucial aspect of its utility, providing reliable access to this specific isomer.

The broader family of indole-2-carboxylate derivatives, to which this compound belongs, has a rich history rooted in the foundational discoveries of indole chemistry. The synthesis of the indole nucleus itself was a major milestone in organic chemistry. One of the most venerable and widely recognized methods for indole synthesis is the Fischer indole synthesis, first reported by Emil Fischer in 1883.

This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically derived from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. By selecting appropriate starting materials, such as aryl hydrazines and pyruvates, early chemists were able to construct the indole-2-carboxylic acid scaffold nih.gov. This pioneering work laid the groundwork for the extensive exploration of indole chemistry and the eventual development of a vast library of substituted indole derivatives, including the esters at the C2 position. The subsequent functionalization of these core structures, through reactions like the Vilsmeier-Haack formylation, represents a logical progression in the field, enabling the creation of more complex and functionally diverse indole molecules.

Research involving this compound and its close analogues is primarily directed towards its use as an intermediate in the synthesis of larger, more complex heterocyclic systems. The dual functionality of the molecule makes it an ideal starting point for constructing fused ring systems and other elaborate molecular frameworks that are of interest in medicinal chemistry and materials science.

Detailed studies on the closely related ethyl 3-formyl-1H-indole-2-carboxylate demonstrate its utility as a precursor for a variety of biologically relevant scaffolds. For instance, it serves as a key reactant in condensation reactions with active methylene (B1212753) compounds to generate a range of heterocyclic products researchgate.net. One significant research trajectory involves its reaction with hydrazine (B178648) hydrate, which leads to the formation of pyridazino[4,5-b]indoles nih.govresearchgate.net. These fused heterocyclic systems are of considerable interest due to their structural similarity to other biologically active molecules.

Furthermore, the formyl group can be converted into an imine, which then acts as a dienophile or electrophile in cyclization reactions, leading to the formation of novel indolyl-thiazolidinones and other complex structures nih.govresearchgate.net. These research avenues highlight the compound's role as a versatile platform for generating molecular diversity, with the ultimate goal of discovering new compounds with useful chemical and biological properties. The investigations into its reactivity continue to open new doors for the synthesis of innovative molecular structures built upon the indole framework.

Table 2: Spectral Data Overview for this compound

| Spectroscopic Data | Details |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Monoisotopic Mass | 203.05824 Da |

| Predicted Collision Cross Section ([M+H]⁺) | 140.4 Ų |

| Predicted Collision Cross Section ([M+Na]⁺) | 151.0 Ų |

| Predicted Collision Cross Section ([M-H]⁻) | 143.3 Ų |

Note: Experimentally determined spectral data such as specific NMR shifts and IR absorption bands are not consistently available in the cited literature and public databases. The data presented are computed predictions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-8(6-13)7-4-2-3-5-9(7)12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNXYIKVJPXHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352847 | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-26-5 | |

| Record name | Methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Formyl 1h Indole 2 Carboxylate and Its Derivatives

Established Synthetic Routes

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely utilized method for the construction of the indole ring system. alfa-chemistry.comsynarchive.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. alfa-chemistry.comwikipedia.org For the synthesis of indole-2-carboxylate (B1230498) derivatives, an α-keto ester or a derivative of pyruvic acid is commonly employed as the carbonyl component.

A historical example that underscores the utility of this method is the synthesis of 1-methyl-2-indolecarboxylic acid from the N-methylphenylhydrazone of pyruvate, first reported in 1883. alfa-chemistry.com This foundational reaction demonstrates the feasibility of introducing the carboxylic acid functionality at the 2-position of the indole ring directly through the Fischer cyclization. To obtain methyl 3-formyl-1H-indole-2-carboxylate, a subsequent formylation step at the 3-position would be necessary.

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a tautomeric shift to an enamine intermediate. An acid-catalyzed synarchive.comsynarchive.com-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization, yields the indole core. alfa-chemistry.comwikipedia.org The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride, is crucial for the reaction's success. wikipedia.org

| Reactants | Carbonyl Compound | Catalyst | Product Core |

| Phenylhydrazine | α-Keto Ester | Brønsted or Lewis Acid | Indole-2-carboxylate |

| N-Methylphenylhydrazine | Pyruvic Acid | Alcoholic HCl | 1-Methyl-indole-2-carboxylic acid |

Palladium-Catalyzed Intramolecular Oxidative Coupling of Anilines

A more contemporary approach to the synthesis of indole-2-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative C-H amination. nih.govacs.org This method provides a direct route to the indole nucleus from appropriately substituted anilines. Specifically, the synthesis of indole-2-carboxylates can be achieved from 2-acetamido-3-aryl-acrylates. nih.gov

This reaction is carried out using a catalytic amount of a palladium(II) source, with molecular oxygen serving as the terminal oxidant. nih.gov The process is believed to proceed through the coordination of the palladium catalyst to the aniline (B41778) derivative, followed by an intramolecular C-H activation and subsequent C-N bond formation to construct the indole ring. The reaction conditions are generally mild and have been shown to be tolerant of a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. nih.gov

A significant advantage of this methodology is the ability to directly form the indole-2-carboxylate structure in a single, atom-economical step. The resulting N-acetylated indole-2-carboxylate can then be deprotected to yield the desired 1H-indole derivative, which can subsequently be formylated at the 3-position.

| Substrate | Catalyst | Oxidant | Product |

| 2-Acetamido-3-aryl-acrylate | Pd(II) salt | O₂ | 1-Acetyl-indole-2-carboxylate |

Vilsmeier-Haack Formylation of Indole-2-Carboxylate Derivatives

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. jk-sci.comchemistrysteps.com The reaction introduces a formyl group (-CHO) onto the aromatic ring and is particularly effective for the C-3 formylation of the indole nucleus. To synthesize this compound, the starting material would be methyl 1H-indole-2-carboxylate.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.commychemblog.com

The reaction conditions for the Vilsmeier-Haack formylation can be optimized to achieve high yields and selectivity. The reaction is often carried out using an excess of the Vilsmeier reagent. Common solvents for this transformation include dichloromethane (DCM), DMF, or even an excess of POCl₃. nrochemistry.com The reaction temperature is a critical parameter and is dependent on the reactivity of the substrate, with temperatures ranging from below 0°C to as high as 80°C. jk-sci.com For less reactive substrates, such as those with electron-withdrawing groups like the methyl ester at the 2-position of the indole, higher temperatures may be required to drive the reaction to completion. orgsyn.org

Optimization studies often involve varying the molar ratio of the substrate to the Vilsmeier reagent, the reaction temperature, and the reaction time to maximize the yield of the desired 3-formyl product while minimizing the formation of side products.

Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are the key reagents in the formation of the electrophilic species, the Vilsmeier reagent. jk-sci.comchemistrysteps.com The reaction between DMF and POCl₃ generates a highly reactive chloromethyliminium salt, specifically the N,N-dimethylchloroiminium ion, which is the active electrophile in the formylation reaction. mychemblog.comwikipedia.orgchem-station.com

The mechanism of Vilsmeier reagent formation involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to form the electrophilic iminium ion. chem-station.com This iminium ion is then attacked by the electron-rich indole ring at the C-3 position.

Careful control of the reaction temperature is crucial for the success of the Vilsmeier-Haack formylation. jk-sci.com For highly reactive indoles, the reaction is often conducted at low temperatures (e.g., 0°C) to prevent the formation of polymeric materials and other side products. Conversely, for electron-deficient indoles like methyl 1H-indole-2-carboxylate, elevated temperatures may be necessary to overcome the reduced nucleophilicity of the indole ring. orgsyn.org

Potential side reactions in the Vilsmeier-Haack formylation of indoles can include the formation of di-formylated products or polymerization of the starting material or product, particularly under harsh reaction conditions. In some cases, if the reaction is not properly quenched, the intermediate iminium salt may not fully hydrolyze to the desired aldehyde. Therefore, a careful aqueous workup is essential to ensure the complete conversion to the final formylated product. jk-sci.com

Condensation with Nucleophiles

The formyl group at the 3-position of this compound is a key functional handle for various condensation reactions with nucleophilic species. These reactions are instrumental in the elaboration of the indole scaffold into more complex heterocyclic systems. A common strategy involves refluxing the indole with nucleophiles such as 2-aminothiazol-4(5H)-one or derivatives of barbituric acid in a mixture of acetic acid and sodium acetate. This approach facilitates the formation of β-carboline or thiazoloindole derivatives. The success of these condensations is contingent on factors such as the stoichiometry of the reactants and the purity of the starting materials.

Modification of Existing Indole Frameworks

The synthesis of this compound is frequently achieved through the chemical modification of pre-existing indole structures. This compound often serves as a precursor for the synthesis of more complex and biologically active derivatives. Several established methods in indole synthesis can be adapted for its preparation.

One prominent method is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. Another contemporary and efficient approach is the palladium-catalyzed intramolecular oxidative coupling of anilines. This method can be optimized using microwave irradiation to achieve high yields and regioselectivity.

Synthesis of Substituted this compound Analogs

Ethyl Ester Analogs

The ethyl ester analog, ethyl 3-formyl-1H-indole-2-carboxylate, is a closely related and synthetically valuable compound. Its preparation can be accomplished by the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). researchgate.net

This ethyl ester is a key starting material for the synthesis of various aplysinopsin and β-carboline thiohydantoin analogues. researchgate.net These syntheses are achieved through condensation reactions of the ethyl ester's formyl group with the active methylene (B1212753) groups of compounds like 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives. researchgate.net However, the electron-withdrawing nature of the ethyl ester group can present challenges for certain synthetic transformations, such as those based on enaminones, necessitating alternative cyclization strategies.

| Property | This compound | Ethyl 3-formyl-1H-indole-2-carboxylate |

|---|---|---|

| Molecular Weight | 203.20 g/mol | 217.23 g/mol |

| Synthetic Utility | Versatile intermediate for various bioactive molecules. | Precursor for aplysinopsin and β-carboline thiohydantoin analogs. researchgate.net |

| Synthetic Challenges | General synthetic considerations for indoles. | The electron-withdrawing effect of the ethyl ester can hinder certain reactions. |

Methoxy-Substituted Analogs

The introduction of a methoxy group onto the indole ring of this compound can significantly influence its electronic properties and reactivity. For instance, 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid features a methoxy group that increases the electron density of the aromatic system, which can alter its behavior in reactions such as Michael additions.

The synthesis of methoxy-substituted indole-2-carboxylates can be achieved through methods like the Japp–Klingemann reaction. For example, the reaction of m-anisidine can lead to a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer. rsc.org

Bromo-Substituted Analogs

The synthesis of bromo-substituted derivatives of this compound is an area with potential for further exploration. While detailed synthetic routes are not extensively documented, specific examples such as methyl 4-bromo-3-formyl-1H-indole-2-carboxylate have been reported. The introduction of bromine atoms at various positions on the indole ring can be achieved, as seen in N-phenylsulfonyl 3-formyl indoles bearing bromo-substituents at the C-4, C-5, and C-6 positions. nih.gov These halogenated indoles can serve as versatile intermediates for further functionalization through cross-coupling reactions.

N-Alkylation and N-Benzylation Approaches

The nitrogen atom of the indole ring in this compound and its analogs can be functionalized through N-alkylation and N-benzylation reactions. These modifications are crucial for diversifying the properties of the parent compound.

Common approaches for N-alkylation involve the deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. Successful alkylation of the nitrogen of ethyl indol-2-carboxylate has been carried out using aqueous potassium hydroxide in acetone. mdpi.com

For N-benzylation, reagents such as dibenzyl carbonate can be employed in the presence of a catalytic amount of a base. google.com The choice of solvent can influence the reaction, with options including toluene, acetonitrile, and N,N-dimethylformamide (DMF). google.com The regioselectivity of N-alkylation, particularly in related heterocyclic systems like 1H-indazoles, can be influenced by the choice of base and solvent, with different conditions favoring the formation of N-1 or N-2 isomers. beilstein-journals.org

| Analog Type | Key Synthetic Strategy | Example Reagents/Conditions | Resulting Compound Examples |

|---|---|---|---|

| Ethyl Ester | Formylation of ethyl indole-2-carboxylate | POCl₃, DMF researchgate.net | Ethyl 3-formyl-1H-indole-2-carboxylate |

| Methoxy-Substituted | Japp–Klingemann reaction | m-anisidine, acid | Ethyl 6-methoxy-3-methylindole-2-carboxylate rsc.org |

| Bromo-Substituted | Halogenation of indole precursors | - | Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate |

| N-Alkylated/N-Benzylated | Deprotonation followed by alkylation/benzylation | KOH/acetone; Dibenzyl carbonate/base mdpi.comgoogle.com | N-alkyl and N-benzyl derivatives of indole-2-carboxylates |

Introduction of Azido Groups

The introduction of an azido (–N₃) group into the indole framework of compounds like this compound is a significant transformation, as the azide can serve as a precursor to an amino group or participate in cycloaddition reactions, such as "click chemistry." The electronic nature of the indole nucleus, which is rendered electron-deficient by the presence of the formyl and carboxylate groups, plays a crucial role in directing the regioselectivity of azidation reactions.

While electrophilic substitution on indoles typically occurs at the C3 position, the presence of electron-withdrawing groups alters this reactivity. nih.govnih.gov For electron-deficient indoles, radical addition mechanisms can be favored, leading to functionalization at the C2 position. nih.govnih.gov This is attributed to the lower energy barrier for radical reaction at C2 and the enhanced stability of the resulting C2-substituted indole radical intermediate. nih.govnih.gov

A notable method for the direct azidation of C–H bonds in such systems involves a copper-catalyzed reaction. nih.gov Research has shown that indoles bearing an ester or ketone moiety at the C3 position can undergo regioselective azidation at the C2 position. nih.gov This process utilizes an azide source like trimethylsilyl azide (TMSN₃) with a catalytic system, such as copper(I) bromide (CuBr) and an oxidant like tert-butyl hydroperoxide (TBHP), to generate the azide radical in situ. nih.gov This methodology is directly applicable to substrates structurally similar to this compound, suggesting a viable route to C2-azido derivatives.

The general conditions for this type of transformation are summarized in the table below.

| Parameter | Description |

|---|---|

| Substrate | Indole with electron-withdrawing group (e.g., ester, ketone) at C3-position |

| Azide Source | Trimethylsilyl azide (TMSN₃) |

| Catalyst | Copper(I) bromide (CuBr) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) |

| Temperature | Room Temperature |

| Outcome | Regioselective azidation at the C2-position |

Another approach to incorporating the azido functionality involves the dearomatization of indoles via an azide radical addition, which typically yields azidoindoline structures. researchgate.netacs.org These methods, often catalyzed by copper and proceeding under aerobic conditions, provide sp³-rich scaffolds that are valuable in medicinal chemistry. researchgate.netacs.org

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires addressing challenges related to efficiency, safety, cost-effectiveness, and scalability. Several modern synthetic strategies and technologies are pertinent to overcoming these hurdles.

Process Intensification with Flow Chemistry: Traditional batch synthesis of indole derivatives can be hampered by side reactions, such as dimerization, and difficulties in controlling reaction parameters. acs.orgresearcher.life Microflow synthesis, a form of process intensification, offers a robust solution. By using small channels (e.g., ~1 mm inner diameter), this method provides a high surface-area-to-volume ratio, enabling rapid mixing and precise temperature control. acs.orgresearcher.life This allows for extremely short and well-controlled reaction times, minimizing the formation of unstable intermediates and unwanted by-products, thereby increasing the yield and purity of the target compound. acs.orgresearcher.life Flow synthesis methods are readily scalable for manufacturing by employing continuous pumping, making them a practical choice for industrial production. acs.orgresearcher.life

Catalysis and Reaction Optimization: The use of efficient catalysts is paramount for industrial synthesis. Palladium-catalyzed reactions have proven to be a powerful tool for the construction and functionalization of indoles, enabling syntheses in good to excellent yields under mild conditions. researchgate.net Such catalytic processes are often amenable to gram-scale and larger production runs. researchgate.net Furthermore, the optimization of reaction conditions, including the use of microwave-assisted synthesis, can significantly reduce reaction times and improve yields, contributing to a more efficient industrial process.

Scalability and Automation: Assessing the viability of a synthetic route for large-scale production can be accelerated through high-throughput screening and miniaturized automation. Technologies like acoustic droplet ejection allow for rapid reaction screening on a nanomole scale. chim.it This enables the efficient testing of a wide range of reactants and conditions to identify the most optimal pathway before committing resources to millimole and larger-scale synthesis, demonstrating a clear path for scalability. chim.it

Classical and Greener Approaches: While modern techniques offer significant advantages, established, robust synthetic routes remain relevant. Procedures developed for large-scale laboratory synthesis, such as those found in resources like Organic Syntheses, often utilize inexpensive, readily available starting materials and straightforward reaction steps designed for producing significant quantities. For instance, the synthesis of the core ethyl indole-2-carboxylate structure has been well-documented for scale. Furthermore, the adoption of "green chemistry" principles, such as using water as a solvent or employing reusable catalysts, can make the industrial process more economical and environmentally benign.

The following table summarizes key considerations and modern approaches for the industrial production of indole derivatives.

| Consideration | Approach / Technology | Advantage for Industrial Scale |

|---|---|---|

| Reaction Control & Yield | Microflow Synthesis (Continuous Flow) | Precise control of time and temperature; minimizes by-products; easily scalable. acs.orgresearcher.life |

| Efficiency & Throughput | Palladium Catalysis | High yields under mild conditions; proven scalability. researchgate.net |

| Process Optimization | Automated Nanomole-Scale Synthesis | Rapid screening of conditions and reagents before scaling up. chim.it |

| Speed and Energy Efficiency | Microwave-Assisted Synthesis | Drastically reduced reaction times; process intensification. |

| Cost & Sustainability | Use of Inexpensive Reagents & Green Solvents (e.g., water) | Reduces production costs and environmental impact. |

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Formyl 1h Indole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For methyl 3-formyl-1H-indole-2-carboxylate, ¹H NMR, ¹³C NMR, and NOESY NMR are instrumental in confirming its structure.

Proton NMR (¹H NMR) Chemical Shifts and Multiplicities

The ¹H NMR spectrum of this compound provides characteristic signals that are diagnostic of its specific functional groups and aromatic system. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Key diagnostic peaks for this compound include a singlet for the aldehyde proton, which is expected to appear in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. chemicalbook.com Another important signal is that of the indole (B1671886) NH proton. The protons of the methyl ester group typically resonate as a singlet between δ 3.8 and 4.0 ppm. chemicalbook.com The proton at the 3-position of the indole ring is expected to appear in the range of δ 8.1–8.3 ppm. chemicalbook.com The aromatic protons on the benzene ring portion of the indole nucleus will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aldehyde CHO | 9.8 – 10.2 | Singlet |

| Indole H-3 | 8.1 – 8.3 | Not specified |

| Ester OCH₃ | 3.8 – 4.0 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbons are particularly informative. The ester carbonyl carbon is expected to resonate at a different chemical shift than the aldehyde carbonyl carbon, allowing for their unambiguous assignment. The carbons of the indole ring will appear in the aromatic region of the spectrum.

NOESY NMR for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Identification of Carbonyl Stretches

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations. chemicalbook.com The ester carbonyl group is expected to show a strong absorption band in the region of 1700–1725 cm⁻¹. chemicalbook.com The aldehyde carbonyl group will also exhibit a strong absorption, typically at a slightly lower wavenumber, in the range of 1680–1700 cm⁻¹. chemicalbook.com The presence of these two distinct peaks in the carbonyl region is a strong indicator of the presence of both the ester and aldehyde functionalities.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range |

| Ester C=O Stretch | 1700 – 1725 |

| Aldehyde C=O Stretch | 1680 – 1700 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns. The predicted monoisotopic mass for this compound (C₁₁H₉NO₃) is approximately 203.058 g/mol . In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺) would be expected at this m/z value. Further fragmentation would likely involve the loss of the methoxy group from the ester or the formyl group, leading to the appearance of characteristic fragment ions in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₁H₉NO₃), the theoretical exact mass can be calculated and compared with the experimental value to unequivocally verify its molecular formula.

Table 1: Illustrative HRMS Data for Related Indole Carboxylate Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Methyl 2-methyl-1H-indole-3-carboxylate | C₁₁H₁₂NO₂ | 190.0863 | 190.0874 |

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | C₁₁H₁₁ClNO₂ | - | - |

| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | C₁₁H₁₀BrNO₂ | - | - |

| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | C₁₁H₁₀N₂O₄ | - | - |

This high degree of accuracy in mass measurement allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high level of confidence in the synthesized structure.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) analysis of single crystals provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

While a complete crystal structure for this compound is not publicly documented, the crystallographic analysis of the closely related compound, ethyl 1H-indole-2-carboxylate , offers significant insight into the expected structural features of this class of molecules. The absence of the 3-formyl group in this analogue simplifies the structure but preserves the core indole-2-carboxylate (B1230498) framework.

The crystal structure of ethyl 1H-indole-2-carboxylate was determined to be in the monoclinic crystal system with the space group P2₁/c. nih.gov The molecule is nearly planar, and in the crystal, it forms hydrogen-bonded dimers. nih.gov This dimerization occurs through hydrogen bonds between the indole N-H group of one molecule and the keto oxygen atom of the ester group of a neighboring molecule. nih.gov

Table 2: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 |

| b (Å) | 18.891 |

| c (Å) | 9.6524 |

| α (°) | 90 |

| β (°) | 104.454 |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

Data sourced from Almutairi, et al. (2020) via the Crystallography Open Database (COD). nih.gov

The introduction of a formyl group at the C3 position, as in this compound, would be expected to influence the crystal packing. The formyl group could participate in additional intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, potentially leading to a different packing arrangement and unit cell parameters compared to the unsubstituted analogue. However, the fundamental planarity of the indole ring system and the presence of the ester functionality would remain key structural determinants.

Biological Activities and Mechanisms of Action of Methyl 3 Formyl 1h Indole 2 Carboxylate and Its Derivatives

Anticancer/Antiproliferative Activity

Indole (B1671886) derivatives are recognized for their significant potential in cancer therapy, with several compounds progressing through clinical development. tandfonline.comresearchgate.net The anticancer properties of these compounds are often associated with their ability to interact with various molecular targets, leading to the inhibition of cell proliferation and induction of programmed cell death. mdpi.commdpi.com

Derivatives of indole-2-carboxylate (B1230498) have demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines. nih.govresearchgate.net Studies have evaluated these compounds against cell lines such as HeLa (cervical cancer), HT29 (colon cancer), MCF-7 (breast cancer), and HL-60 (leukemia), among others. nih.govresearchgate.netresearchgate.net

For instance, a novel class of indole-2-carboxylate derivatives showed significant antiproliferative effects against MCF-7, HepG2, and A549 cells. nih.govresearchgate.net Specifically, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) were found to be more potent than the reference drug etoposide, with IC50 values ranging from 3.78 to 24.08 μM. nih.govresearchgate.net Another study reported on indole-2-carboxamide derivatives that were particularly effective against the MCF-7 breast cancer cell line. abdn.ac.uk Similarly, indole-aryl amide derivatives have shown good activity against HT29, HeLa, and MCF7 cell lines. nih.gov Research on methyl indole-3-carboxylate (B1236618) derivatives, which are structurally related, also showed growth inhibition of melanoma, renal, and breast cancer cell lines. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Indole-2-Carboxylate Derivatives

| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Source(s) |

|---|---|---|---|

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | MCF-7 | 3.78 ± 0.58 | nih.govresearchgate.net |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | MCF-7 | 7.94 ± 0.65 | nih.govresearchgate.net |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | 0.9 (GI₅₀) | nih.gov |

| Indole-aryl amide derivative 4 | HT29 | 0.96 | nih.gov |

| Indole-aryl amide derivative 4 | HeLa | 1.87 | nih.gov |

| Indole-aryl amide derivative 4 | MCF-7 | 0.84 | nih.gov |

| Indole-aryl amide derivative 5 | HT29 | 2.61 | nih.gov |

| Indole-2-carboxamide derivative 5d | MCF-7 | 1.50 (GI₅₀) | abdn.ac.uk |

| Indole-2-carboxamide derivative 5e | MCF-7 | 1.10 (GI₅₀) | abdn.ac.uk |

The anticancer potency of indole-2-carboxylate derivatives is highly dependent on their chemical structure, and several structure-activity relationship (SAR) studies have been conducted to identify key features for activity. nih.govnih.gov Modifications at various positions of the indole ring and its side chains significantly influence their biological effects.

Key SAR findings include:

Substitution at the N-1 position: Methyl substitution at the N-1 position of the indole ring has been shown to enhance anticancer activity significantly. nih.gov

Substitution at the C-3 position: The nature of the substituent at the C-3 position is crucial for apoptotic activity. nih.gov For example, introducing a phenyl group at this position led to a 20-fold increase in potency in a series of indole-2-carboxylic acid benzylidene-hydrazides. nih.gov Conversely, olefin substitutions at C-3 resulted in lesser activity. nih.gov

Amine group at C-6: An amine group at the 6-position of the indole ring has been described as indispensable for in vitro antiproliferative activity in certain derivatives. researchgate.net

Phenethyl Moiety: The presence of a phenethyl group in the backbone of indole-2-carboxamide structures was shown to be important for their antiproliferative action. abdn.ac.uk

Substituents on Phenyl Rings: For derivatives containing additional phenyl rings, the position and electronic properties of substituents play a critical role. In one series, an electron-withdrawing group at the 4-position of a phenylamino (B1219803) ring was favorable for potency. researchgate.net

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net This process is a key target for cancer therapy development. mdpi.com

Derivatives of indole-2-carboxylate have been shown to induce apoptosis through various cellular pathways. nih.govresearchgate.netnih.gov For example, compounds 6e and 9l were found to increase the generation of reactive oxygen species (ROS) and induce the cleavage of poly(ADP-ribose) polymerase (PARP) in A549 lung cancer cells, both of which are markers of apoptosis. nih.govresearchgate.net Another study on indole-2-carboxylic acid benzylidene-hydrazides found that the lead compound arrested cancer cells in the G2/M phase of the cell cycle before inducing apoptosis. nih.gov The mechanism for this class of compounds was suggested to be the inhibition of tubulin polymerization. nih.gov

Furthermore, detailed mechanistic studies on certain indole-2-carboxamide series revealed their ability to activate apoptotic pathways by modulating key proteins. These compounds were shown to affect levels of caspases 3, 8, and 9, as well as cytochrome C, Bax (pro-apoptotic), and Bcl2 (anti-apoptotic), indicating a comprehensive engagement of the apoptotic machinery. abdn.ac.uk

Anti-Inflammatory Effects

Chronic inflammation is linked to the development of various diseases, including cancer. nih.gov The indole scaffold is present in established anti-inflammatory drugs like indomethacin, highlighting its potential in this therapeutic area. mdpi.com

Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by macrophages via inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.govnih.gov Therefore, inhibiting NO production is a valid strategy for developing anti-inflammatory agents. nih.gov

Research has shown that 2-arylindole derivatives can act as inhibitors of nitrite (B80452) production, which is a stable metabolite of NO. nih.gov A study identified 2-phenylindole (B188600) as having inhibitory activity against nitrite production in macrophages. nih.gov Through systematic optimization, it was discovered that 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles exhibited the strongest inhibitory activities, with IC50 values of 4.4 μM and 4.8 μM, respectively. nih.gov This demonstrates that derivatives of the indole-2-carboxylate framework can be potent inhibitors of a key inflammatory mediator.

Allosteric Modulation of Receptors

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity and/or efficacy for its endogenous ligand. This approach offers the potential for more subtle and selective therapeutic effects compared to direct agonists or antagonists. nih.gov

The indole-2-carboxamide scaffold has proven to be a viable template for developing allosteric modulators, particularly for the cannabinoid CB1 receptor. nih.govnih.gov The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-known prototypical allosteric modulator for the CB1 receptor. nih.govnih.gov

Synthetic efforts, sometimes starting from ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, have been employed to create novel CB1 allosteric modulators. nih.gov Structure-activity relationship studies have revealed key structural requirements for this activity, including:

An electron-withdrawing group at the C5-position. nih.govacs.org

A critical alkyl chain length at the C3-position. nih.govacs.org

The length of the linker between the amide bond and an associated phenyl ring. nih.govacs.org

These modulators can enhance or decrease the binding and/or signaling of the primary ligand, demonstrating positive or negative allosteric modulation depending on the specific signaling pathway being investigated. nih.gov Beyond the CB1 receptor, indole derivatives have also been explored as allosteric inhibitors of other targets, such as the enzyme fructose-1,6-bisphosphatase. researchgate.net

Cannabinoid CB1 Receptor Allosteric Modulation

Indole-2-carboxamide derivatives, structurally related to methyl 3-formyl-1H-indole-2-carboxylate, are recognized as a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govnih.govnih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to endogenous or exogenous ligands. nih.gov The prototypical compound in this class is ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). nih.govnih.gov These compounds exhibit a unique profile, often enhancing agonist binding while simultaneously inhibiting G-protein-mediated signaling pathways, a phenomenon known as biased signaling. nih.govnih.govnih.gov

A key characteristic of these indole derivatives is their function as positive allosteric modulators (PAMs) of agonist binding. They have been shown to significantly increase the binding affinity of orthosteric CB1 agonists. nih.gov For instance, studies on indole-2-carboxamides like ORG27569 and its analogs, ICAM-a and ICAM-b, demonstrate a positively cooperative allosteric effect, enhancing the binding of the potent CB1 agonist [3H]CP 55,940. nih.govrealmofcaring.org The analog ICAM-b, in particular, has been noted for its remarkably high cooperativity factor in augmenting agonist binding to the CB1 receptor. nih.govnih.gov This enhancement suggests that these modulators induce a conformational change in the receptor that favors a high-affinity state for agonists. nih.gov

Interestingly, while inhibiting G-protein-dependent pathways, certain indole-2-carboxamide allosteric modulators can trigger G-protein-independent signaling cascades. Research has shown that compounds like ORG27569 can lead to the downstream activation of the extracellular signal-regulated kinase (ERK1/2) pathway. nih.govnih.gov This activation of ERK signaling persists even when G_i protein activity is blocked, indicating a G-protein-independent mechanism. nih.gov Further studies with the analog ICAM-b revealed that its induction of ERK1/2 phosphorylation is mediated by β-arrestin 1. nih.gov This demonstrates that these allosteric modulators can act as biased agonists, selectively activating specific downstream signaling pathways independent of classical G-protein coupling.

A paradoxical yet defining feature of many indole-2-carboxamide CB1 modulators is their negative effect on G_i protein coupling. Despite enhancing agonist binding, compounds such as ORG27569 and its analogs function as insurmountable antagonists of receptor function, inhibiting agonist-induced G-protein activation. nih.govrealmofcaring.orgresearchgate.net For example, ORG27569 effectively antagonizes G-protein coupling stimulated by the agonist CP55940. nih.gov Similarly, ICAM-b exhibits negative modulatory effects on G-protein signaling. nih.govnih.gov This dual activity—enhancing agonist binding while blocking G-protein activation—highlights the sophisticated nature of allosteric modulation and presents a clear example of "ligand-biased signaling" at the CB1 receptor. nih.gov

Antagonist Activity

In addition to their complex interactions with the cannabinoid system, derivatives of the 1H-indole-2-carboxylic acid scaffold have been identified as potent antagonists for a different class of receptors involved in inflammatory pathways.

A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered to act as selective and highly potent antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1). nih.govnih.gov CysLT1 is a G-protein coupled receptor that plays a crucial role in mediating the inflammatory effects of cysteinyl leukotrienes, which are implicated in conditions like asthma. nih.gov The indole-2-carboxylic acid moiety is considered an essential component for this antagonist activity. nih.gov

The antagonist potency and selectivity of these indole derivatives have been quantified through inhibitory concentration (IC50) values. A high-throughput screening initially identified an indole derivative (compound 1) with an IC50 value of 0.66 ± 0.19 μM for CysLT1 and no discernible activity at the related CysLT2 receptor. nih.gov

Further optimization led to the development of compound 17k, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, which demonstrated significantly enhanced potency and selectivity. nih.govnih.gov The IC50 values for compound 17k highlight its potent and selective antagonism of the CysLT1 receptor. nih.govnih.gov

| Compound | CysLT1 IC50 (μM) | CysLT2 IC50 (μM) | Selectivity (CysLT2/CysLT1) |

| Compound 17k | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |

| Compound 1 | 0.66 ± 0.19 | >10 (Inactive) | >15 |

CysLT1 Selective Antagonism

Structural Elements for CysLT1 Receptor Interaction

The interaction of indole-based compounds with the cysteinyl-leukotriene type 1 (CysLT1) receptor is governed by specific structural features that are crucial for antagonist activity. Research into derivatives of the indole-2-carboxylic acid scaffold has elucidated several key pharmacophoric elements necessary for effective binding and inhibition of the receptor.

A foundational requirement for CysLT1 antagonism is the presence of an acidic moiety, which is believed to model the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD4). nih.gov Studies have demonstrated that the carboxylic acid group at the second position (C2) of the indole ring is a necessary component for potent antagonist activity. nih.govresearchgate.net For instance, the removal of this indole-2-carboxylic acid moiety from a hit compound resulted in a 47-fold decrease in potency, highlighting its critical role. nih.gov

In addition to the acidic group, a lipophilic region is another essential feature for CysLT1 antagonists. nih.gov This hydrophobic part of the molecule interacts with a lipophilic pocket within the CysLT1 receptor. nih.gov The general pharmacophore for CysLT1 antagonists, derived from the structural similarities to the agonist LTD4, includes not only a negative ionizable group but also a hydrogen-bond acceptor and three hydrophobic regions. wikipedia.org

Further structural modifications to the core indole scaffold have shown that other elements can influence activity. For example, replacing an ester bond with an amide bond in the side chain at the third position (C3) of the indole ring has been shown to be favorable for improving potency. nih.govresearchgate.net Specifically, α,β-unsaturated amide moieties at this position were found to be important factors in a series of potent CysLT1 antagonists. nih.gov The indole ring itself, combined with the carboxylic acid function and a suitable lipophilic group, constitutes the three necessary pharmacophores for this class of antagonists. researchgate.net

Potential Therapeutic Applications

Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications, owing to the versatile biological activities of the indole core. ontosight.aimdpi.com

Anti-inflammatory and Anti-allergic Agents: A primary area of investigation for these derivatives is as CysLT1 receptor antagonists. nih.gov Cysteinyl-leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. researchgate.net By blocking the CysLT1 receptor, these compounds can inhibit the pro-inflammatory effects of CysLTs, making them promising candidates for treating these conditions. researchgate.netwikipedia.org The development of potent and selective CysLT1 antagonists from this structural class has demonstrated significant potential in this area. nih.gov Some indole-2-carboxamide derivatives have also been evaluated as inhibitors of the inflammation process, with certain compounds showing significant inhibitory effects in carrageenan-induced rat paw edema. tandfonline.com

Antimicrobial Agents: Novel derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, in some cases exceeding the activity of established antibiotics like ampicillin (B1664943) and streptomycin. nih.gov The same study also revealed good to excellent antifungal activity. nih.gov Molecular docking studies suggest that the mechanism of antibacterial action may involve the inhibition of the enzyme E. coli MurB. nih.gov

Antiviral Agents: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors. nih.gov Integrase is a key enzyme in the viral life cycle, and its inhibition is an attractive antiviral strategy. nih.gov Structural optimization of an initial indole-2-carboxylic acid derivative led to compounds with markedly increased inhibitory effects against the strand transfer activity of HIV-1 integrase. nih.gov The binding mode involves the indole core and the C2 carboxyl group chelating the two Mg2+ ions within the enzyme's active site. nih.gov

Anticancer Agents: Indole derivatives are known to possess potential anticancer activity. ontosight.ai They can modulate the activity of enzymes and signaling pathways within tumor cells. vulcanchem.com Specifically, novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3η protein, which is overexpressed in various cancers and contributes to oncogenic signaling. mdpi.com

Computational and Theoretical Studies on Methyl 3 Formyl 1h Indole 2 Carboxylate

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

In the context of indole-2-carboxylate (B1230498) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, in a study targeting HIV-1 integrase, indole-2-carboxylic acid, a parent scaffold of methyl 3-formyl-1H-indole-2-carboxylate, was docked into the crystal structure of the enzyme (PDB ID: 6PUY). The results indicated that the indole (B1671886) nitrogen and the 2-carboxyl group chelated two metal ions within the active site, a binding mode consistent with the inhibitory action of this class of compounds. Furthermore, a π-stacking interaction was observed between the indole core and the deoxyadenosine (B7792050) residue dA21, further stabilizing the complex. rsc.org

Derivatives of indole-2-carboxamide have also been the subject of molecular docking investigations. In a study exploring new antimicrobial agents, N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides were synthesized and docked against bacterial and fungal protein targets. One of the most active compounds exhibited a binding energy of -7.28 kcal/mol with a Ki value of 4.63 μM against the fungal protein 1EA1. The docking pose revealed hydrogen bonding interactions with several key amino acid residues, including ARG326, HIS392, GLN72, VAL395, and ASN102. nih.gov

While specific docking studies on this compound were not detailed in the reviewed literature, the findings from related indole-2-carboxylate and carboxamide derivatives provide a strong basis for understanding its potential binding interactions with various biological targets. The formyl group at the 3-position is expected to influence the electronic properties and steric profile of the molecule, potentially leading to unique interactions within a target's active site.

Table 1: Molecular Docking Data for a Related Indole-2-Carboxamide Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Ki (μM) | Interacting Residues |

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamide derivative | 1EA1 (fungal) | -7.28 | 4.63 | ARG326, HIS392, GLN72, VAL395, ASN102 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity, researchers can identify key structural features responsible for its therapeutic effects.

For indole-2-carboxylate derivatives, SAR studies have revealed several important insights. The core indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov The substituents at various positions of the indole ring play a critical role in modulating the biological activity.

In the synthesis of functionalized indole-2-carboxylates, the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylates leads to the formation of ethyl 3-formyl-substituted-1H-indole-2-carboxylates. nih.gov This 3-formyl group is a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space. For example, reaction of the 3-formyl group with substituted anilines yields ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates, which can be further cyclized to form indolylthiazolidinones. nih.gov The nature of the substituent on the aniline (B41778) ring and the halogen at the 5-position of the indole ring significantly influence the biological activity of the final compounds.

A review of indole 2 and 3-carboxamides as enzyme inhibitors highlights the importance of the carboxamide group at the 2-position for inhibitory activity against enzymes like HIV-1 integrase. nih.gov The synthesis of these compounds often involves the conversion of the indole-2-carboxylic acid to the corresponding ester, such as methyl or ethyl indole-2-carboxylate, followed by reaction with an amine or hydrazine (B178648). nih.gov This underscores the role of this compound as a key intermediate in the synthesis of biologically active indole-2-carboxamides.

ADMET Profile Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties or potential toxicity.

For a series of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, in silico ADMET properties were predicted using online tools such as SwissADME and PreADMET. researchgate.netsciencescholar.us These studies aimed to identify new lead molecules with good oral bioavailability and a favorable safety profile. The lipophilicity of the molecules, as indicated by their Log P values, was found to be in the range of 2.25-3.13 for compounds with better binding affinities. researchgate.netsciencescholar.us

The toxicity profile of these indole derivatives was also assessed, with some compounds predicted to be non-carcinogenic. researchgate.netsciencescholar.us A graphical representation known as the "boiled-egg" plot can be used to predict gastrointestinal absorption and brain penetration. researchgate.net For the studied indole carboxylate derivatives, this analysis helped in identifying compounds with a high probability of good oral absorption. researchgate.net

While a specific ADMET profile for this compound is not explicitly detailed, the data from related ethyl indole carboxylate derivatives suggest that this class of compounds can possess drug-like properties. The presence of the polar formyl group in this compound may influence its ADMET properties, potentially affecting its solubility and membrane permeability.

Table 2: Predicted ADMET Properties for a Series of Ethyl Indole Carboxylate Derivatives

| Property | Predicted Range/Outcome | Significance |

| Log P | 2.25 - 3.13 | Optimal lipophilicity for membrane permeability and binding affinity |

| Carcinogenicity | Predicted to be non-carcinogenic for some derivatives | Favorable long-term safety profile |

| Gastrointestinal Absorption | High probability for some derivatives | Indicates potential for good oral bioavailability |

| Brain Penetration | Varies among derivatives | Important for CNS-targeting drugs |

In Silico Evaluation

In silico evaluation encompasses a broad range of computational methods used to assess the drug-like properties and potential biological activity of chemical compounds. This includes the prediction of physicochemical properties, toxicity, and the simulation of molecular interactions.

For derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, a computational toxicity study was conducted prior to in vitro evaluation to identify and eliminate potentially toxic structures. nih.gov This proactive approach helps in reducing the number of animal experiments and focuses resources on more promising candidates. nih.gov

In another study on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors, a comprehensive in silico evaluation was performed, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, molecular dynamics simulations, and ADMET prediction. biointerfaceresearch.com The QSAR models developed showed a good correlation between the chemical structure and the antiproliferative activity of the compounds. biointerfaceresearch.com Molecular dynamics simulations were used to confirm the stability of the ligand-receptor complexes predicted by molecular docking. biointerfaceresearch.com

Applications in Organic Synthesis and Medicinal Chemistry

Versatile Intermediate in Organic Synthesis

The structure of methyl 3-formyl-1H-indole-2-carboxylate is distinguished by the presence of two key functional groups: an aldehyde and an ester. This bifunctionality allows it to serve as a versatile starting material for a wide array of chemical transformations. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the ester group can undergo hydrolysis, amidation, or reduction.

This dual reactivity makes the compound a powerful tool for synthetic chemists. A closely related analog, ethyl 3-formyl-1H-indole-2-carboxylate, has been demonstrated as a versatile reagent for preparing various dehydroalanine (B155165) derivatives, complex heterocyclic systems, and analogues of natural products. znaturforsch.comresearchgate.net The strategic positioning of the formyl and carboxylate groups on the indole (B1671886) nucleus allows for sequential or tandem reactions to build molecular complexity efficiently, making it a preferred building block for constructing diverse chemical scaffolds.

Precursor for Bioactive Molecules

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. mdpi.com this compound serves as a direct precursor for the synthesis of various bioactive molecules.

A significant application is in the preparation of analogues of aplysinopsins. znaturforsch.com Aplysinopsins are a group of indole alkaloids isolated from marine sponges that exhibit a range of biological activities, including neurotransmitter receptor affinity and potential anticancer properties. By using its ethyl ester counterpart as a starting material, researchers have successfully synthesized aplysinopsin-like compounds through condensation reactions with molecules such as 2-thiohydantoin. znaturforsch.comresearchgate.net This highlights the compound's direct role in accessing classes of molecules with known biological relevance.

| Precursor Compound | Reactant | Resulting Bioactive Analogue |

| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin | Aplysinopsin Analogue |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Rhodanine Derivatives | Aplysinopsin-like products |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Thiobarbituric Acid | Aplysinopsin-like products |

Precursor for Complex Heterocycles

The reactivity of the formyl group is frequently exploited for the construction of new heterocyclic rings fused to or substituted on the indole core. Condensation of the aldehyde with compounds containing active methylene (B1212753) groups is a common and effective strategy.

Research has shown that ethyl 3-formyl-1H-indole-2-carboxylate readily undergoes condensation with heterocyclic active methylene compounds like 2-thiohydantoin, rhodanine, and thiobarbituric acid. znaturforsch.comresearchgate.net These reactions lead to the formation of more complex, multi-ring heterocyclic systems. Furthermore, this indole derivative is a key starting material for synthesizing β-carboline thiohydantoin analogues. znaturforsch.comresearchgate.net The β-carboline ring system is itself a core component of many biologically active alkaloids and synthetic compounds.

Drug Discovery and Development

The indole-2-carboxylate (B1230498) framework is a recurring motif in the design of new therapeutic agents. Derivatives of this scaffold have been investigated for a wide range of medicinal applications, including as antitubercular agents, cannabinoid receptor agonists, and HIV-1 integrase inhibitors. nih.govnih.gov

This compound contributes to this field by providing a pathway to specific classes of neurologically active compounds. For instance, its derivatives, such as the ethyl ester, are used to prepare β-carbolines. znaturforsch.com Ethyl β-carboline-3-carboxylate, derived from indole precursors, has been shown to bind with high affinity to benzodiazepine (B76468) receptors in the central nervous system, indicating potential applications in neuroscience and the development of drugs targeting these pathways. znaturforsch.com The ability to readily synthesize such compounds from this compound underscores its importance in the pipeline of drug discovery and development.

Development of Novel Indole Alkaloids and Biologically Active Substances

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds. encyclopedia.pub Many of these exhibit potent and important pharmacological activities. encyclopedia.pubrsc.org The chemical synthesis of novel, non-natural indole alkaloids is a major focus of modern medicinal chemistry, aiming to create compounds with improved efficacy, selectivity, or metabolic stability.

This compound is instrumental in this endeavor. Its role as a precursor in the synthesis of aplysinopsin analogues is a prime example of its utility in generating novel alkaloid structures. znaturforsch.comresearchgate.net By modifying the reaction partners in the condensation step, chemists can create a library of related but distinct molecules, each with the potential for unique biological activity. This strategy allows for the systematic exploration of structure-activity relationships and the development of new biologically active substances based on the privileged indole scaffold. znaturforsch.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-formyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- Vilsmeier-Haack Formylation : React indole-2-carboxylate derivatives with POCl₃ and DMF at 0–5°C, followed by hydrolysis. This method is efficient but requires strict temperature control to avoid side reactions .

- Condensation with Nucleophiles : Reflux with 2-aminothiazol-4(5H)-one or barbituric acid derivatives in acetic acid/sodium acetate (e.g., 3–5 h, 100°C) to form β-carboline or thiazoloindole derivatives. Yields depend on stoichiometry (1.1:1 aldehyde:nucleophile) and purity of starting materials .

- Table: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 60–75% | Exothermic reaction control |

| Nucleophilic Condensation | AcOH, NaOAc, reflux 3–5 h | 50–85% | Byproduct formation |

Q. How can the structure of this compound be confirmed experimentally?

- Methodology :

- ¹H NMR : Look for diagnostic peaks: aldehyde proton at δ 9.8–10.2 ppm (singlet), indole H-3 proton at δ 8.1–8.3 ppm, and ester methyl group at δ 3.8–4.0 ppm .

- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700–1725 cm⁻¹ and aldehyde (C=O) at ~1680–1700 cm⁻¹ .

- X-ray Crystallography : Use SHELXL for refinement; validate hydrogen bonding (e.g., N–H···O interactions) and planar indole core geometry .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Waste Disposal : Segregate organic waste containing aldehyde/byproducts and treat with oxidizing agents (e.g., KMnO₄) before disposal. Consult institutional EHS guidelines .

Advanced Research Challenges

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, apply TWIN/BASF commands. Validate using R-factor convergence (<5%) and Fo/Fc maps .

- Alternative Techniques : If X-ray data is ambiguous, cross-validate with DFT-calculated NMR shifts (e.g., Gaussian09) or mass spectrometry (HRMS) .

Q. What strategies optimize the synthesis of PROTACs using this compound as a linker?

- Methodology :

- Click Chemistry : Conjugate via aldehyde-amine ligation (e.g., with aminooxy-functionalized E3 ligase ligands) in pH 7.4 buffer. Monitor by LC-MS for imine formation .

- Scale-Up Challenges : Use flow chemistry for >10 mmol reactions to control exotherms and improve reproducibility. Purity intermediates via flash chromatography (SiO₂, EtOAc/hexane) .

Q. How can unexpected byproducts in nucleophilic condensations of this compound be analyzed?

- Methodology :

- LC-MS/PDA : Identify byproducts via retention time shifts and UV-Vis spectra (e.g., β-carbolines absorb at λ 300–350 nm).

- Mechanistic Studies : Perform kinetic monitoring (¹H NMR) to track intermediates. For example, enamine vs. keto-enol tautomerization pathways may explain side products .

Q. What computational tools predict the reactivity of this compound in heterocyclic ring formation?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.